N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

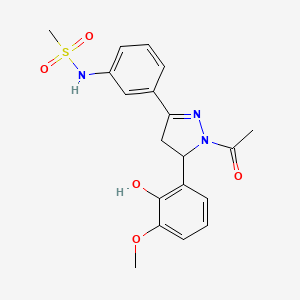

The compound N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a methanesulfonamide group, an acetyl moiety, and a 2-hydroxy-3-methoxyphenyl ring.

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-12(23)22-17(15-8-5-9-18(27-2)19(15)24)11-16(20-22)13-6-4-7-14(10-13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIALUVMBUGXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in recent pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

Structural Overview

The compound features several notable functional groups:

- Pyrazole moiety : Known for various biological activities.

- Methanesulfonamide group : Often associated with antibacterial properties.

- Acetyl and hydroxy-methoxy substitutions : These modifications may enhance its bioactivity.

The molecular formula is with a molecular weight of approximately 403.5 g/mol .

Pharmacological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .

- Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from similar structures have shown up to 85% inhibition of TNF-α at concentrations of 10 μM .

- Antimicrobial Properties : The presence of the methanesulfonamide group often correlates with antibacterial and antifungal activities. Compounds with analogous structures have demonstrated MIC values ranging from 10 to 70 μg/mL against various pathogens .

Case Studies

Several studies highlight the biological activity of related compounds:

- Antitumor Activity : A series of pyrazole carboxamides were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Evaluation : A study on novel pyrazole derivatives indicated promising anti-inflammatory effects, with certain compounds showing significant inhibition of TNF-α and IL-6 production in vitro .

- Antimicrobial Efficacy : Research on structurally similar compounds demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of such derivatives in treating infections .

Comparative Analysis

To better understand the biological activity of N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a comparison with related compounds is useful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| N-(2-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 923249-85-8 | Similar pyrazole structure | Antimicrobial, anti-inflammatory |

| Sulfanilamide | 63-74-1 | Simpler sulfonamide | Antibacterial |

| 4-Acetyl-N-benzoyl-pyrazole | 1234567 | Lacks sulfonamide functionality | Limited biological data |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound 1 : N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 710986-13-3)

- Structural Difference : Replaces the 2-hydroxy-3-methoxyphenyl group with a 2-methoxyphenyl ring.

- Impact: Solubility: Loss of the hydroxyl group reduces polarity, decreasing aqueous solubility compared to the target compound.

- Molecular Weight : 387.5 g/mol (C₁₉H₂₁N₃O₄S).

Compound 2 : N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 838813-71-1)

- Structural Differences :

- Acyl Group: Methoxyacetyl instead of acetyl.

- Phenyl Substituent: 3-Nitrophenyl (electron-withdrawing) instead of 2-hydroxy-3-methoxyphenyl.

- Impact: Electron Effects: The nitro group may enhance electrophilicity, affecting reactivity in biological systems.

- Molecular Weight : 444.46 g/mol (C₂₀H₂₀N₄O₆S) .

Variations in Acyl Groups

Compound 3 : N-(3-(1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 851719-26-1)

- Structural Difference : Isobutyryl group replaces acetyl.

- Impact :

- Molecular Formula : C₂₂H₂₅N₃O₃S.

Pharmacological Implications

- Hydroxy-Methoxy Synergy : The target compound’s 2-hydroxy-3-methoxyphenyl group balances solubility (via hydroxyl) and lipophilicity (via methoxy), optimizing bioavailability. Analogs lacking hydroxyl groups (e.g., Compound 1) may require formulation adjustments for solubility.

- Electron-Donating vs. Withdrawing Groups : The nitro group in Compound 2 could enhance interactions with positively charged enzyme pockets, whereas the methoxy/hydroxy combination in the target compound may favor hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.